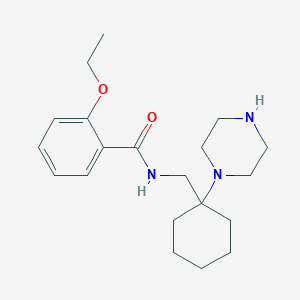

2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[(1-piperazin-1-ylcyclohexyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-2-25-18-9-5-4-8-17(18)19(24)22-16-20(10-6-3-7-11-20)23-14-12-21-13-15-23/h4-5,8-9,21H,2-3,6-7,10-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQFHHCYQKYDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide can be compared with other similar compounds, such as:

This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also contain the piperazine moiety and exhibit diverse pharmacological activities.

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it valuable for research and development purposes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available reagents. Key steps include:

- Step 1 : Formation of the cyclohexyl-piperazine intermediate via nucleophilic substitution using piperazine and a cyclohexylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the intermediate with 2-ethoxybenzoyl chloride using a coupling agent like HATU or DCC in dichloromethane. Yield optimization requires precise temperature control (0–5°C) and anhydrous conditions to minimize hydrolysis .

- Characterization : Intermediate purity is verified via TLC and HPLC before proceeding to the final step .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and piperazine protons (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 402.2384 for C₂₁H₃₂N₄O₂) .

- HPLC-PDA : Assesses purity (>98%) using a C18 column with a methanol-water gradient .

Q. What in vitro assays are recommended for initial biological activity screening?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-glycine for GlyT-1 inhibition potential) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) to evaluate IC₅₀ values .

- Cytotoxicity Screening : MTT assays in HEK-293 or SH-SY5Y cell lines to assess safety margins .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action, particularly for targets like GlyT-1?

- In Vitro : Competitive binding assays with recombinant GlyT-1 expressed in HEK cells, using Schild analysis to determine Kᵢ values .

- Structural Biology : Co-crystallization with GlyT-1 to identify critical binding interactions (e.g., piperazine-cyclohexyl motif anchoring to hydrophobic pockets) .

- In Vivo Microdialysis : Measure extracellular glycine levels in rodent medial prefrontal cortex (mPFC) after oral administration to confirm target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or trifluoromethoxy groups) to assess impact on GlyT-1 potency .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/logP with binding affinity .

- Biological Testing : Compare IC₅₀ values across analogs in cell-based assays to identify critical moieties (e.g., piperazine enhances blood-brain barrier penetration) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Metabolic Stability : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP3A4-mediated oxidation) that reduce bioavailability .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fractions; high PPB (>95%) may limit free drug concentration .

- Pharmacokinetic (PK) Profiling : Conduct rodent PK studies with LC-MS quantification to optimize dosing regimens (e.g., BID vs. QD) .

Q. What methodologies assess the compound’s blood-brain barrier (BBB) penetration and tissue distribution?

- In Situ Perfusion : Measure BBB permeability (Papp) in rodents using radiolabeled compound .

- Whole-Body Autoradiography : Quantify tissue distribution in non-human primates to confirm CNS uptake .

- Cerebrospinal Fluid (CSF) Sampling : Correlate CSF glycine levels with plasma concentrations to validate target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.